N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group, an ethylanilino moiety, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
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Formation of the Ethylanilino Intermediate
Starting Materials: Ethylaniline and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane, under basic conditions using a base such as triethylamine.
Process: Ethylaniline reacts with sulfonyl chloride to form the ethylanilino sulfonyl intermediate.
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Coupling with 4-Methoxyphenoxyacetic Acid
Starting Materials: The ethylanilino sulfonyl intermediate and 4-methoxyphenoxyacetic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Process: The intermediate reacts with 4-methoxyphenoxyacetic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert sulfonyl groups to thiols or other reduced forms.
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Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Often performed in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
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Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
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Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Protein Binding: Used in studies involving protein-ligand interactions.
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Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
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Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Interactions: Forming hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
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N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a methylamino group instead of an ethylanilino group.
Uniqueness: The ethylanilino group in N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide may confer different binding properties and reactivity.
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N-{4-[(propylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a propylanilino group instead of an ethylanilino group.
Uniqueness: The length of the alkyl chain can affect the compound’s solubility and interaction with biological targets.
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N-{4-[(butylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Difference: Contains a butylanilino group instead of an ethylanilino group.
Uniqueness: The bulkier butyl group may influence the compound’s steric interactions and overall activity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and interact with a range of biological targets, making it a valuable tool for researchers and industrial applications.
Properties
Molecular Formula |
C23H24N2O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-3-25(19-7-5-4-6-8-19)31(27,28)22-15-9-18(10-16-22)24-23(26)17-30-21-13-11-20(29-2)12-14-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
InChI Key |
RLIOOUUUMXPHJS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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